(R)-Canadine

Beschreibung

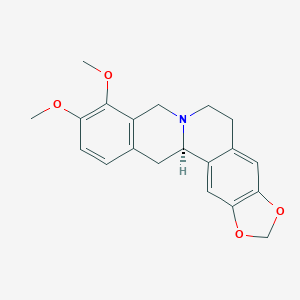

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUIEROBZXUFA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313477 | |

| Record name | (+)-Tetrahydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086-96-6 | |

| Record name | (+)-Tetrahydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canadine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tetrahydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANADINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB5J6D245F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Canadine molecular structure and stereochemistry

An In-Depth Technical Guide to (R)-Canadine: Molecular Structure, Stereochemistry, and Analysis

Abstract

This compound, also known as (+)-tetrahydroberberine, is a naturally occurring protoberberine alkaloid found in various plant species, including Hydrastis canadensis (goldenseal) and members of the Corydalis and Berberis genera.[1][2] As a benzylisoquinoline alkaloid, it possesses a rigid pentacyclic structure with a single, crucial stereocenter that defines its biological activity and chemical properties.[3][4] This technical guide provides a comprehensive exploration of this compound, focusing on its intricate molecular architecture, the principles governing its stereochemistry, and the modern analytical techniques employed for its characterization. We delve into the causality behind spectroscopic interpretation, synthetic strategies, and biosynthetic pathways, offering field-proven insights for researchers, chemists, and drug development professionals. This document serves as an authoritative resource, integrating foundational principles with practical methodologies.

Molecular Structure and Physicochemical Properties

The Protoberberine Core

This compound is built upon the protoberberine skeleton, a tetracyclic system derived from the fusion of a benzylisoquinoline unit. This core is characterized by a dibenzo[a,g]quinolizine moiety.[4] The structure of canadine features this core with specific substitutions: two methoxy groups on one aromatic ring (Ring D) and a methylenedioxy group on the other (Ring A). This arrangement classifies it as a benzylisoquinoline alkaloid.[3][5] The fully saturated nature of the B and C rings distinguishes it from its oxidized precursor, berberine.[2]

Key Functional Groups and Nomenclature

The systematic IUPAC name for this compound is (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[3][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline.[1] The key structural features include:

-

Two Methoxy Groups (-OCH₃): Located at positions C-9 and C-10, these electron-donating groups influence the molecule's electronic properties and potential for hydrogen bonding.

-

A Methylenedioxy Bridge (-O-CH₂-O-): This group at positions C-2 and C-3 rigidifies the structure and is characteristic of many related alkaloids.

-

A Tertiary Amine: The nitrogen atom at position 7 is a key site for protonation and salt formation.

-

A Chiral Center: The carbon at position 13a is the sole stereocenter, giving rise to two enantiomers.[1]

Physicochemical Data

The fundamental properties of canadine are summarized below for easy reference. Note that some properties may vary slightly depending on the enantiomeric form and experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][5] |

| Molecular Weight | 339.39 g/mol | [1][5] |

| Appearance | Pale Yellow to Light Yellow Solid | [6] |

| IUPAC Name | (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[3][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline | [1] |

| Synonyms | (+)-Canadine, (R)-(+)-Tetrahydroberberine, beta-Canadine | [1] |

| Melting Point | ~135 °C (for the (S)-enantiomer) | [6] |

| Solubility | Soluble in Chloroform; Slightly soluble in Ethyl Acetate; Very slightly soluble in Methanol | [6] |

The Stereochemistry of Canadine

The biological and pharmacological identity of canadine is intrinsically linked to its three-dimensional structure, specifically the absolute configuration at its single chiral center.

The C-13a Chiral Center

The carbon atom at position 13a is bonded to four different substituents: a hydrogen atom, the C-13 carbon, the C-5 carbon, and the nitrogen atom at position 7. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, or enantiomers: this compound and (S)-Canadine.[1][7] This chirality is the primary determinant of the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The designation of 'R' (from the Latin Rectus, for right) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for unambiguously naming stereoisomers.[8][9]

Protocol: Assigning CIP Priority to this compound

-

Identify the Chiral Center: Locate the C-13a carbon.

-

Prioritize Directly Attached Atoms: Assign priority based on atomic number to the atoms directly bonded to C-13a.

-

Priority 1: Nitrogen (N) at position 7 (Atomic number 7).

-

Priority 2: Carbon (C) at position 13 (Part of an aromatic system).

-

Priority 3: Carbon (C) at position 5 (Methylene carbon).

-

Priority 4: Hydrogen (H) (Atomic number 1).

-

-

Orient the Molecule: Mentally orient the molecule so that the lowest priority group (Priority 4, the Hydrogen atom) points away from the viewer (a dashed bond).

-

Trace the Path: Draw a curve from Priority 1 to Priority 2 to Priority 3.

-

Determine Configuration: For this compound, this path traces a clockwise direction. Therefore, the configuration is designated as 'R'.[10][11][12] If the path were counter-clockwise, it would be 'S' (Sinister, for left).

Optical Activity

Enantiomers are optically active, meaning they rotate the plane of polarized light.

-

This compound is dextrorotatory, rotating light in a clockwise direction, and is thus denoted with a (+) sign, as in (+)-Canadine.[1]

-

(S)-Canadine is levorotatory, rotating light in a counter-clockwise direction, and is denoted with a (-) sign, as in (-)-Canadine.[6]

It is critical to understand that the R/S designation is based on a set of rules and has no direct, predictable correlation with the (+) or (-) direction of optical rotation; the latter must be determined experimentally.[8]

Spectroscopic and Crystallographic Analysis

The elucidation and confirmation of this compound's structure rely on a suite of analytical techniques. The choice of method is driven by the need to confirm not just connectivity but also the precise stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the chemical structure of organic molecules in solution.[13] For this compound, both ¹H and ¹³C NMR provide a unique fingerprint.

-

Rationale for NMR: The high reproducibility and non-destructive nature of NMR make it ideal for verifying the identity and purity of isolated or synthesized canadine.[14] ¹H NMR confirms the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to definitively assign every signal and confirm the connectivity of the complex pentacyclic system.

Expected ¹H and ¹³C NMR Spectral Features

| Atom Position(s) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic Protons (C1, C4, C11, C12) | 6.6 - 7.0 | 105 - 150 | Located in electron-rich aromatic regions. |

| Methylenedioxy (-O-CH₂-O-) | ~5.9 (singlet) | ~101 | Protons are equivalent and adjacent to two oxygens, causing a downfield shift. |

| Methoxy (-OCH₃) | ~3.8 (two singlets) | ~56 | Protons on methyl groups attached to oxygen. |

| Chiral Center Proton (C13a-H) | ~3.5 - 4.0 (doublet) | ~55-60 | Proximity to nitrogen and within the rigid ring system influences its shift. |

| Methylene Protons (C5, C6, C8, C13) | 2.5 - 4.2 (multiplets) | 29 - 60 | Complex splitting patterns due to diastereotopic nature and coupling with adjacent protons. |

Protocol: Sample Preparation and Data Acquisition for NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample.[14]

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. The choice depends on sample solubility.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a 1D ¹³C spectrum, often using techniques like DEPT to differentiate CH, CH₂, and CH₃ groups.[13]

-

If structural confirmation is required, perform 2D experiments (COSY, HSQC) to establish H-H and C-H correlations.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

-

Causality in Fragmentation: When subjected to techniques like Electrospray Ionization (ESI-MS), this compound will readily protonate at the tertiary amine to form a pseudomolecular ion [M+H]⁺ at m/z 340.4.[15] Tandem MS (MS/MS) experiments would involve isolating this ion and inducing fragmentation. The resulting fragment ions correspond to stable pieces of the molecule, allowing for confirmation of the core structure and substituent groups.

X-ray Crystallography

This technique provides the ultimate, unambiguous proof of absolute configuration.[9]

-

Self-Validating Principle: By diffracting X-rays off a single crystal of pure this compound, a three-dimensional electron density map can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, allowing for the direct visualization of the C-13a stereocenter's configuration.[7] This method is considered the "gold standard" for absolute stereochemical assignment.[8]

Synthesis and Biosynthesis

Biosynthetic Pathway

In nature, (S)-Canadine is synthesized from the pivotal precursor (S)-reticuline.[5] This multi-step enzymatic process highlights the stereospecificity of biological systems. This compound would arise from a similar pathway starting with (R)-reticuline.

Caption: Biosynthesis of (S)-Canadine from (S)-Reticuline.[5]

Chemical Synthesis Strategies

The asymmetric total synthesis of tetrahydroprotoberberine alkaloids like canadine is a significant challenge in organic chemistry. A modern and efficient approach involves building the core and then introducing the chirality in a controlled final step.[16]

A concise synthesis has been developed using a cascade reaction to form the dihydroprotoberberine core, followed by a stereoselective hydrogenation to set the C-13a chiral center.[16]

Sources

- 1. This compound | C20H21NO4 | CID 443422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Canadine - Wikipedia [en.wikipedia.org]

- 6. canadine | 5096-57-1 [chemicalbook.com]

- 7. (S)-Canadine | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Absolute configuration - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

- 15. mdpi.com [mdpi.com]

- 16. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (R)-Canadine: A Technical Guide on a Protoberberine Alkaloid Enantiomer

Introduction

(R)-Canadine, also known as (+)-tetrahydroberberine, is a naturally occurring protoberberine alkaloid found in various plant species, including those of the Corydalis and Hydrastis genera.[1] As an enantiomer of (S)-Canadine, its pharmacological profile is of significant interest to researchers in drug discovery and development due to the principle of stereoselectivity in drug action, where enantiomers can exhibit distinct pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the known pharmacological aspects of this compound, contextualized within the broader understanding of canadine and related tetrahydroprotoberberine alkaloids. Given the nascent stage of research specifically focused on the (R)-enantiomer, this guide synthesizes direct findings with well-supported inferences from studies on the racemate and the (S)-enantiomer to provide a holistic perspective for scientific professionals.

Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₂₀H₂₁NO₄ and a molecular weight of 339.4 g/mol .[1] Its structure features a tetrahydroisoquinoline core fused with a benzodioxole ring system. The stereochemistry at the C13a position dictates the (R) or (S) configuration, which is crucial for its interaction with biological targets.

Pharmacodynamics: Unraveling the Molecular Interactions

The pharmacodynamic profile of this compound is not as extensively characterized as its (S)-enantiomer. However, based on the broader knowledge of tetrahydroberberine and the established principles of stereochemistry in pharmacology, several key areas of interaction can be delineated.

Dopaminergic System Modulation

(S)-Canadine has been reported to block ATP-sensitive potassium (K(ATP)) channels in dopamine neurons.[2][3] This action can lead to neuronal excitation. The effect of this compound on these channels has not been explicitly reported, but a differing potency or efficacy would be anticipated based on stereoselectivity.

Adrenergic Receptor Interactions

The interaction of canadine enantiomers with adrenergic receptors is another area of potential therapeutic relevance. While specific binding data for this compound is scarce, the structural similarity to other adrenergic ligands suggests a potential for interaction. The lipophilicity and three-dimensional shape conferred by the (R)-configuration will undoubtedly influence its binding affinity and functional activity at α- and β-adrenergic receptor subtypes. Further research, including competitive radioligand binding assays, is necessary to elucidate the specific adrenergic pharmacology of this compound.

Calcium Channel Blockade

Tetrahydroberberine, the racemic form of canadine, is known to act as a calcium channel blocker.[4] (S)-Canadine has been shown to block voltage-dependent calcium channels, albeit with lower potency than verapamil.[2] It is plausible that this compound also contributes to this effect, although likely with a different potency. The blockade of calcium channels can have significant physiological effects, including vasodilation and cardiac depression.

Antioxidant Activity

Studies on canadine (without specifying the enantiomer) have demonstrated significant antioxidant activity and low cytotoxicity, particularly when compared to its parent compound, berberine.[5][6][7] This antioxidant property is likely shared by both enantiomers, as it may be more dependent on the overall chemical structure and the presence of phenolic groups rather than the specific stereochemistry.

Pharmacokinetics: A Stereoselective Journey in the Body

The absorption, distribution, metabolism, and excretion (ADME) of this compound are expected to be stereoselective. A pharmacokinetic study in rats administered racemic tetrahydroberberine (canadine) revealed that the mean plasma concentrations of the (-)-enantiomer (levo-form, likely (S)-Canadine) were consistently higher than those of the (+)-enantiomer (dextro-form, this compound) at nearly all time points following both oral and intravenous administration.

The (-)-enantiomer exhibited a greater maximum plasma concentration (Cmax) and area under the curve (AUC), along with a smaller clearance (CL) and volume of distribution (Vd) compared to its antipode. This indicates that this compound is likely cleared more rapidly from the body than (S)-Canadine. The underlying mechanisms for this stereoselective pharmacokinetic behavior could involve differences in plasma protein binding, tissue distribution, or metabolic pathways.

Metabolism

The metabolism of berberine, a related alkaloid, involves demethylenation, reduction, and cleavage of the dioxymethylene group, followed by phase II conjugation reactions such as glucuronidation and sulfation.[8] It is probable that this compound undergoes similar metabolic transformations. The observed differences in the pharmacokinetics of the canadine enantiomers suggest that the enzymes responsible for their metabolism, likely cytochrome P450 isoenzymes, may exhibit stereoselectivity.

Experimental Protocols

To rigorously define the pharmacological profile of this compound, a series of well-established in vitro and in vivo assays are required. The following outlines key experimental workflows.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors, including dopamine, adrenergic, and serotonin receptor subtypes.

Methodology: Radioligand Competition Assay

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

-

Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at specific receptors.

Methodology: Calcium Mobilization Assay (for Gq-coupled receptors)

-

Cell Culture: Culture cells expressing the target Gq-coupled receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Stimulation: For antagonist activity, pre-incubate with this compound before adding a known agonist.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Summary of Pharmacological Data

Due to the limited availability of specific data for this compound, the following table summarizes the known and inferred pharmacological properties based on studies of canadine (racemic) and its (S)-enantiomer.

| Target/Activity | Canadine (Racemic/Unspecified) | (S)-Canadine | This compound (Inferred/Hypothesized) |

| Dopamine D1/D2 Receptors | Interacts with dopaminergic system | Higher affinity than (R)-enantiomer (inferred from related compounds) | Lower affinity than (S)-enantiomer |

| K(ATP) Channels | Blocks K(ATP) channels[4] | Blocks K(ATP) channels in dopamine neurons[2][3] | Activity present, but potency relative to (S)-enantiomer is unknown |

| Voltage-gated Ca²⁺ Channels | Calcium channel blocker[4] | Blocks voltage-dependent calcium channels[2] | Likely contributes to calcium channel blockade, potency unknown |

| Antioxidant Activity | Significant antioxidant activity[5][6][7] | Contributes to antioxidant activity | Contributes to antioxidant activity |

| Cytotoxicity | Low cytotoxicity[5][6][7] | Low cytotoxicity | Low cytotoxicity |

| Pharmacokinetics (in rats) | Stereoselective disposition | Higher plasma concentration and AUC | Lower plasma concentration and AUC; faster clearance |

Conclusion and Future Directions

The pharmacological profile of this compound is an area ripe for further investigation. While current knowledge, largely inferred from studies on its racemate and (S)-enantiomer, suggests a molecule with potential activity in the central nervous and cardiovascular systems, a detailed understanding requires direct experimental evidence. The observed stereoselectivity in the pharmacokinetics of canadine underscores the critical need for enantiomer-specific pharmacological studies.

Future research should prioritize:

-

Comprehensive Receptor Screening: Determining the binding affinities and functional activities of pure this compound at a wide range of CNS and cardiovascular receptors.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action of this compound at its primary targets.

-

Comparative Pharmacological Studies: Directly comparing the in vitro and in vivo effects of (R)- and (S)-Canadine to understand the full impact of stereochemistry on their pharmacological profiles.

-

Preclinical Safety and Efficacy Models: Evaluating the therapeutic potential and safety profile of this compound in relevant animal models of disease.

A thorough characterization of the pharmacological profile of this compound will not only advance our understanding of protoberberine alkaloid pharmacology but also potentially unveil a new therapeutic agent with a unique and favorable pharmacological profile.

References

-

Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 4), 262–265. [Link]

-

Wikipedia. (n.d.). Canadine. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & Medicinal Chemistry, 16(7), 3641–3651. [Link]

-

Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & medicinal chemistry, 16(7), 3641-51. [Link]

-

Wu, J., Yang, K., Liu, Q., Wakui, M., Jin, G. Z., & Zhen, X. (2010). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology, 59(7-8), 567–572. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Al-Snafi, A. E. (2018). Pharmacological and therapeutic importance of Berberis vulgaris - A review. Journal of Pharmacy, 8(3), 1-15.

- Feng, R., Shou, J. W., Zhao, Z. X., He, C. Y., Ma, C., Huang, M., & Bi, H. C. (2015). Transforming berberine into its intestine-absorbable form by the gut microbiota. Scientific reports, 5, 12155.

- Turner, N., Li, J. Y., Gosby, A., To, S. W., Cheng, Z., Miyaki, K., ... & Ye, J. (2018). Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action. Diabetes, 67(8), 1414-1424.

- Zuo, F., Nakamura, N., Akao, T., & Hattori, M. (2006). Pharmacokinetics of berberine and its main metabolites in conventional and pseudo germ-free rats determined by liquid chromatography/ion trap mass spectrometry. Drug metabolism and disposition, 34(12), 2064-2072.

- Hermann, R., & von Richter, O. (2012). Clinical evidence of herbal drugs as perpetrators of pharmacokinetic drug interactions. Planta medica, 78(13), 1458-1477.

- Guo, Y., Chen, Y., Tan, Z. R., Klaassen, C. D., & Zhou, H. H. (2012). Repeated administration of berberine inhibits cytochromes P450 in humans. European journal of clinical pharmacology, 68(2), 213-217.

- Singh, N., & Sharma, B. (2018). Berberine: a versatile botanical drug. International Journal of Pharmaceutical Sciences and Research, 9(5), 1733-1746.

- Tillhon, M., Guaman-Ortiz, L. M., Lombardi, P., Aredia, F., Scovassi, A. I., & Echeverri, F. (2012). Berberine: new perspectives for old remedies. Biochemical pharmacology, 84(10), 1260-1267.

- Cicero, A. F., & Baggioni, A. (2016). Berberine and its role in chronic disease. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(1), 27-33.

- Neag, M. A., Mocan, A., Echeverría, J., Pop, R. M., Bocsan, C. I., Crișan, G., & Buzoianu, A. D. (2018). Berberine: Botanical occurrence, traditional uses, extraction methods, and relevance in cardiovascular, metabolic, hepatic, and renal disorders. Frontiers in pharmacology, 9, 557.

- Och, A., Och, M., Nowak, R., Podgórski, R., & Ryszard, K. (2018). Berberine, a natural isoquinoline alkaloid with a wide range of pharmacological effects. Molecules, 23(9), 2154.

- Kumar, A., Ekavali, Chopra, K., Mukherjee, M., Pottabathini, R., & Dhull, D. K. (2016). Current knowledge and pharmacological profile of berberine: An update. European journal of pharmacology, 771, 163-173.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound | C20H21NO4 | CID 443422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Canadine - Wikipedia [en.wikipedia.org]

- 3. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the putative P-type calcium channel blocker, R,R-(-)-daurisoline on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary In-Vitro Cytotoxicity Screening of (R)-Canadine

For: Researchers, scientists, and drug development professionals

Abstract

(R)-Canadine, a protoberberine alkaloid found in plants such as Hydrastis canadensis and Corydalis solida, has garnered interest for its potential pharmacological activities.[1] This technical guide provides a comprehensive framework for the preliminary in-vitro cytotoxicity screening of this compound. As Senior Application Scientist, the following sections will not merely list protocols but will delve into the scientific rationale behind the selection of specific assays, cell lines, and experimental parameters. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear direction for further pre-clinical development.

Introduction to this compound and the Rationale for Cytotoxicity Screening

This compound, an enantiomer of (S)-Canadine, belongs to the benzylisoquinoline alkaloid family.[1][2] While its counterpart, (S)-Canadine, has been reported to have various in-vitro effects, including the stimulation of myogenesis and antioxidant activity, the cytotoxic potential of this compound remains less explored.[3] Notably, some studies have indicated that canadine, in general, exhibits low to no cytotoxic effects in certain cell lines, contrasting with the significant cytotoxicity of a structurally related alkaloid, berberine.[4][5] This discrepancy underscores the importance of a thorough and systematic investigation into the cytotoxic profile of the specific (R)-enantiomer.

The primary objective of preliminary in-vitro cytotoxicity screening is to determine the concentration at which a compound induces cell death or inhibits cell proliferation.[6][7][8] This initial assessment is a critical step in the drug discovery pipeline, as it helps to identify compounds with potential as cytotoxic agents for cancer therapy or to flag compounds with undesirable toxicity for other therapeutic applications.[6][9]

Foundational Principles of In-Vitro Cytotoxicity Assessment

A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. Relying on a single assay can be misleading, as different assays measure distinct cellular events associated with cytotoxicity.[6] This guide will focus on a tiered screening strategy, beginning with assays that measure metabolic activity and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death.

Key Cytotoxicity Endpoints:

-

Cell Viability: A measure of the overall health of a cell population, often assessed by quantifying metabolic activity.[6]

-

Cell Death (Cytotoxicity): The process by which a substance causes damage to a cell, leading to its demise through mechanisms such as necrosis or apoptosis.[6]

-

Necrosis: Uncontrolled cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity.[6]

-

Apoptosis: Programmed cell death, a highly regulated process involving a cascade of specific cellular events.[6][10]

Experimental Design: A Step-by-Step Guide

A well-designed experiment is the bedrock of reliable and interpretable data. The following workflow provides a logical progression for the preliminary cytotoxicity screening of this compound.

Figure 1: A tiered experimental workflow for the in-vitro cytotoxicity screening of this compound.

Selection of Cancer Cell Lines: The Biological Context

The choice of cell lines is critical and should be guided by the therapeutic context of interest. For a preliminary screen, it is advisable to use a panel of cell lines representing different cancer types to assess the broad-spectrum activity of this compound.

Recommended Cell Lines for Initial Screening:

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.[11] |

| A549 | Lung Carcinoma | Represents a common and aggressive cancer type, often used to test novel therapeutic agents.[12][13] |

| K-562 | Chronic Myelogenous Leukemia | A suspension cell line, useful for evaluating compounds against hematological malignancies.[13][14] |

| HepG2 | Hepatocellular Carcinoma | Represents a prevalent solid tumor and is also used in toxicological studies.[5] |

| NIH/3T3 | Mouse Embryonic Fibroblast | A non-cancerous cell line to assess the selectivity of this compound and its potential toxicity to normal cells.[15] |

Phase 1: Initial Screening for Cytotoxic Activity

This phase aims to rapidly assess the general cytotoxic potential of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

Principle: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7][19][20] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[19]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Culture Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[21][22]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

-

Stop Reaction and Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[12][19]

Phase 2: Elucidating the Mechanism of Cell Death

If the initial screening indicates significant cytotoxicity, the next logical step is to investigate the underlying mechanism.

Principle: Distinguishing between apoptosis and necrosis is crucial for understanding the mode of action of a cytotoxic compound. This can be achieved using assays that detect specific markers of each process.

Recommended Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.[10] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[23] Fluorogenic or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[23][24]

Principle: The disruption of the mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis.[23] Dyes such as JC-1 or TMRE can be used to assess changes in ΔΨm.[24] In healthy cells, JC-1 aggregates in the mitochondria and fluoresces red, while in apoptotic cells with a collapsed ΔΨm, it remains in the cytoplasm as monomers and fluoresces green.[10]

Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values of this compound (µM) after 48h Treatment

| Cell Line | MTT Assay (Viability) | LDH Assay (Cytotoxicity) |

| MCF-7 | 25.3 ± 2.1 | > 100 |

| A549 | 15.8 ± 1.7 | 85.2 ± 5.6 |

| K-562 | 32.1 ± 3.5 | > 100 |

| HepG2 | 45.6 ± 4.2 | > 100 |

| NIH/3T3 | > 100 | > 100 |

Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits selective cytotoxicity towards the A549 lung cancer cell line, with a lower IC50 value compared to other cancer cell lines and minimal effect on the non-cancerous NIH/3T3 cells. The discrepancy between the MTT and LDH assay results for A549 cells (lower IC50 in the viability assay) might indicate that at lower concentrations, this compound inhibits cell proliferation or induces apoptosis without causing significant membrane damage (necrosis).

Figure 2: A simplified diagram illustrating potential signaling pathways involved in this compound-induced cytotoxicity.

Conclusion and Future Directions

This in-depth technical guide outlines a robust and scientifically sound approach for the preliminary in-vitro cytotoxicity screening of this compound. The proposed tiered strategy, incorporating multiple assays and a panel of relevant cell lines, will provide a comprehensive initial assessment of its cytotoxic potential. The findings from these studies will be instrumental in guiding future research, including more detailed mechanistic studies, structure-activity relationship analyses, and in-vivo efficacy evaluations. It is imperative that all experimental procedures are conducted with appropriate controls and statistical analysis to ensure the integrity and validity of the generated data.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 443422, this compound. [Link]

-

Wikipedia. Canadine. [Link]

-

CliniSciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

-

ResearchGate. Antioxidant and cytotoxic activities of canadine: Biological effects and structural aspects | Request PDF. [Link]

-

Europe PubMed Central. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 34458, (+-)-Tetrahydroberberine. [Link]

-

National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21171, (S)-Canadine. [Link]

-

BMG LABTECH. Apoptosis – what assay should I use?. [Link]

-

National Center for Biotechnology Information. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]

-

protocols.io. LDH cytotoxicity assay. [Link]

-

ResearchGate. Cytotoxicity of plant extracts on different cancer cell lines. Cells... [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

SID.ir. Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. [Link]

-

Springer Nature Experiments. MTT Cytotoxicity Assay Protocols and Methods. [Link]

-

Creative Bioarray. MTT Analysis Protocol. [Link]

-

LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

-

National Center for Biotechnology Information. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. [Link]

-

ResearchGate. MTT cytotoxicity assay of the dried aqueous extracts and polyphenols on MCF-7/wt and MCF-7/Adr cell lines. [Link]

-

Agilent. Apoptosis Assays by Flow Cytometry. [Link]

-

Taylor & Francis Online. Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

Bio-Rad Antibodies. Apoptosis Kits for Detection & Assays. [Link]

Sources

- 1. This compound | C20H21NO4 | CID 443422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Canadine | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Canadine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 9. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]

- 21. LDH cytotoxicity assay [protocols.io]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. bmglabtech.com [bmglabtech.com]

(R)-Canadine: An In-Depth Technical Guide to its Ethnobotanical Heritage and Scientific Corroboration

For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-Canadine: A Protoberberine Alkaloid of Traditional Significance

This compound, a member of the protoberberine class of isoquinoline alkaloids, is a naturally occurring compound found in a variety of medicinal plants. Its presence in botanical remedies with long histories of traditional use has spurred scientific inquiry into its pharmacological properties and potential therapeutic applications. This guide provides a comprehensive overview of the documented traditional uses of plants containing this compound, delves into the scientific evidence that supports these uses, and offers practical methodologies for its extraction and analysis.

While much of the older literature refers to the compound as "canadine" without specifying the enantiomer, modern analytical techniques have allowed for the differentiation between the (R) and (S) forms. This guide will specify the enantiomer where possible, but the term "canadine" may be used when the original source does not provide this distinction.

Ethnobotanical Survey: Traditional Uses of this compound-Containing Flora

The traditional use of plants containing this compound spans continents and cultures, with applications ranging from the treatment of infections and inflammatory conditions to digestive ailments and pain management. The primary plant families rich in this alkaloid include Berberidaceae, Papaveraceae, and Rutaceae.

Hydrastis canadensis (Goldenseal)

Native to North America, Goldenseal is a revered botanical in traditional medicine, particularly among Native American tribes.[1] The Cherokee and Iroquois people traditionally used the rhizome of Goldenseal to treat a wide array of conditions.

Traditional Preparations:

-

Decoction/Infusion: The dried rhizome was often prepared as a decoction or infusion (tea) for internal and external use.

-

Tincture: An alcohol-based extract of the rhizome was also commonly used.

-

Powder: The dried and powdered rhizome could be applied topically or encapsulated.

Documented Traditional Uses:

-

Infections and Inflammation: Goldenseal was widely employed as an antimicrobial agent for infections of the mucous membranes, including those of the respiratory, digestive, and urinary tracts.[1] It was also used topically for skin and eye infections.[1]

-

Digestive Ailments: It was a popular remedy for digestive issues such as gastritis, colitis, and duodenal ulcers.[1] Its bitter properties were believed to stimulate appetite and aid digestion.

-

Other Uses: Traditional applications also include use as an anti-inflammatory, for liver ailments, and even as an anticancer agent.[1]

Corydalis Species (e.g., Corydalis yanhusuo)

Various species of Corydalis, particularly the tuber of C. yanhusuo, are staples in Traditional Chinese Medicine (TCM).[2]

Traditional Preparations:

-

Decoction: The dried tubers are often boiled in water, sometimes with vinegar, to create a decoction for pain relief.[3] A common ratio is 5 to 10 grams of dried tuber per 500 ml of water.[4]

-

Tincture: The crushed, dried tubers can be steeped in alcohol for several weeks to create a tincture.[4]

Documented Traditional Uses:

-

Pain Relief: Corydalis is most renowned for its analgesic properties, used to alleviate various types of pain, including chronic pain.[2][3]

-

Cardiovascular Health: In some traditional practices, it has been used to support cardiovascular function.[2]

Berberis Species (e.g., Berberis vulgaris - Barberry)

Berberis species are found throughout Asia and Europe and have a long history of use in Ayurvedic and traditional European medicine.[5]

Traditional Preparations:

-

Decoction: The root and stem bark are commonly prepared as a decoction.

-

Extracts: Aqueous and alcoholic extracts of the root are used in various traditional formulations.[6]

Documented Traditional Uses:

-

Infections: Used to treat a wide range of infections, including those of the ear, eye, and mouth, as well as for wound healing.[5]

-

Digestive and Liver Ailments: Traditionally employed for indigestion, dysentery, and to support liver function.[5]

-

Inflammatory Conditions: Utilized for its anti-inflammatory properties.[5]

Phellodendron amurense (Amur Cork Tree)

The bark of the Amur Cork Tree, known as Huang Bai in TCM, is a significant source of protoberberine alkaloids.[7]

Traditional Preparations:

-

Decoction: The dried bark is boiled in water to create a decoction.

-

Powders and Tinctures: Also used in powdered form or as an alcoholic tincture.

Documented Traditional Uses:

-

Anti-inflammatory and Antimicrobial: Traditionally used to treat meningitis, dysentery, pneumonia, and urinary tract infections.[8][9]

-

Gastrointestinal and Liver Conditions: Employed in the treatment of abdominal pain, diarrhea, gastroenteritis, jaundice, and liver cirrhosis.[8][9]

Scientific Corroboration of Traditional Uses

Modern pharmacological research has begun to elucidate the mechanisms of action of this compound, providing a scientific basis for many of its traditional applications.

Antimicrobial and Anti-inflammatory Mechanisms

Many of the traditional uses of these plants are for treating infections and inflammatory conditions. This compound has demonstrated notable antimicrobial and anti-inflammatory properties.

-

Antimicrobial Activity: Studies have shown that canadine possesses antibacterial activity against various pathogens.[5][10] This supports the traditional use of these plants for treating infections. The mechanism of action for alkaloids often involves the disruption of bacterial cell wall synthesis or interference with cellular metabolism.[11]

-

Anti-inflammatory Effects: this compound is implicated in the anti-inflammatory effects of the plants that contain it.[5] The anti-inflammatory action of many natural compounds involves the inhibition of pro-inflammatory mediators. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate inflammation, pain, and fever.[12]

Antioxidant Properties

This compound has been shown to possess significant antioxidant activity.[5][13] This property may contribute to its therapeutic effects in a variety of conditions, as oxidative stress is implicated in the pathogenesis of many diseases. The antioxidant activity of canadine, coupled with its low toxicity, makes it an interesting candidate for further research as a novel antioxidant agent.[13]

Effects on the Gastrointestinal System

The traditional use of these plants for digestive ailments can be partly explained by the antimicrobial and anti-inflammatory actions of this compound within the gastrointestinal tract.[14] By combating pathogenic microbes and reducing inflammation, it may help to alleviate symptoms of gastritis, colitis, and other digestive disorders.

Quantitative Analysis of this compound in Select Flora

The concentration of this compound and related alkaloids can vary significantly depending on the plant species, part of the plant used, geographical location, and harvest time.

| Plant Species | Plant Part | This compound Content (or related alkaloids) | Reference |

| Hydrastis canadensis | Rhizome | Canadine: ~0.5% | [1] |

| Corydalis yanhusuo | Tuber | Tetrahydroberberine (Canadine): 0.1215 mg/ml in a standardized extract | [15] |

| Berberis vulgaris | Root | Berberine (a related alkaloid): 2.44% w/w | [16] |

| Phellodendron amurense | Bark | Berberine (a related alkaloid): Generally not less than 1.2% |

Note: Data for this compound is often reported as "canadine" or as part of the total protoberberine alkaloid content. Berberine is a closely related and often more abundant alkaloid in these plants.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

The following is a representative protocol for the extraction and quantification of this compound from a plant matrix, such as the rhizome of Hydrastis canadensis, using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Obtain dried rhizome material of Hydrastis canadensis.

-

Grind the material to a fine powder (e.g., 50 mesh).

-

Accurately weigh approximately 0.5 g of the powdered material.

2. Extraction:

-

Transfer the weighed powder to a conical flask.

-

Add 100 mL of an extraction solvent mixture of acetonitrile:water:phosphoric acid (70:30:0.1, v/v/v).[17]

-

Sonicate the mixture for 5 minutes.[17]

-

Agitate on a wrist-action shaker for 10 minutes.[17]

-

Centrifuge the mixture for 5 minutes to pellet the solid material.[17]

-

Carefully decant the supernatant (the extract).

-

Dilute the extract 1:5 with the mobile phase.[17]

-

Filter the diluted extract through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (70:30, v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection Wavelength: 290 nm for canadine.[8]

-

Injection Volume: 20 µL.

4. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of (S)-Canadine from L-Tyrosine.

Experimental Workflow for this compound Quantification

Caption: Workflow for Extraction and HPLC Quantification of this compound.

Conclusion

This compound is a phytochemical with a rich history of use in traditional medicine across various cultures. The ethnobotanical record points to its efficacy in treating a range of ailments, particularly those involving infection, inflammation, and digestive disturbances. Modern scientific investigation has begun to validate these traditional uses, attributing them to the antimicrobial, anti-inflammatory, and antioxidant properties of this compound. For researchers and drug development professionals, the convergence of traditional knowledge and scientific evidence presents a compelling case for the continued exploration of this compound and its parent plants as sources for novel therapeutic agents. The methodologies outlined in this guide provide a framework for the rigorous scientific investigation of this promising natural compound.

References

-

Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. (2018). Frontiers in Pharmacology. [Link]

-

Correché, E. R., Andujar, S. A., Kurdelas, R. R., Gómez-Lechón, M. J., Freile, M. L., & Enriz, R. D. (2008). Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorganic & medicinal chemistry, 16(7), 3641–3651. [Link]

-

Cannabidiol. In Wikipedia. [Link]

-

Menthol-Based Cream as a Novel Therapy for Diabetic Skin Wounds. (2023). MDPI. [Link]

-

The Analgesic Properties of Corydalis yanhusuo. (2021). Molecules. [Link]

-

HPLC Method Development and Validation for Quantification of Berberine from Berberis aristata and Berberis tinctoria. (2013). International Journal of Applied and Natural Sciences. [Link]

-

Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity. (2019). Antioxidants. [Link]

-

HPLC-DAD and LC-MS data for alkaloids of Corydalis Rhizoma. (2016). ResearchGate. [Link]

-

Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. (2019). Evidence-Based Complementary and Alternative Medicine. [Link]

-

An Appalachian Plant Monograph. Goldenseal. Hydrastis canadensis L. (2010). ResearchGate. [Link]

-

HPLC chromatogram of a representative Berberis aristata DC. bark... (2021). ResearchGate. [Link]

-

Wild Goldenseal (Hydrastis canadensis) Rhizome/ Root Alkaloid Content in Relation to Colony and Harvest Stage. (2019). Shaver's Creek Environmental Center. [Link]

-

Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (2020). Taylor & Francis Online. [Link]

-

Corydalis Yanhusuo and its use in traditional Chinese medicine. (n.d.). Viva Dzen. [Link]

-

Phellodendri Cortex A Phytochemical, Pharmacological, and Pharmacokinetic Review. (2019). ResearchGate. [Link]

-

Extraction and HPLC Analysis of Alkaloids. (n.d.). Scribd. [Link]

-

Anti-inflammatory drugs and their mechanism of action. (1998). Inflammation research : official journal of the European Histamine Research Society ... [et al.]. [Link]

-

Research progress on chemical constituents and bioactivity of Phellodendri chinensis cortex and Phellodendri amurensis cortex. (2019). CABI Digital Library. [Link]

-

Goldenseal (Hydrastis canadensis L.) and its active constituents: a critical review of their efficacy and toxicological issues. (2020). ScienceDirect. [Link]

-

Pharmacology, Clinical Effects, and Therapeutic Potential of Cannabinoids for Gastrointestinal and Liver Diseases. (2020). Gastroenterology. [Link]

-

Antibacterial Activity of Hydrastis canadensis Extract and its Major Isolated Alkaloids. (2001). Planta Medica. [Link]

-

HIGH YIELD EXTRACTION METHOD FOR AND PRODUCTS OF CORYDALIS PLANTS. (2023). WIPO Patentscope. [Link]

-

Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. (2013). International Journal of Herbal Medicine. [Link]

-

RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF BERBERINE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2019). ResearchGate. [Link]

-

Phellodendron amurense. (n.d.). Taylor & Francis. [Link]

-

Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. (2025). Frontiers in Pharmacology. [Link]

- Extract of corydalis impatiens total alkaloids and extraction method thereof. (2014).

-

Chemical comparison of goldenseal (Hydrastis canadensis L.) root powder from three commercial suppliers. (2003). Journal of agricultural and food chemistry. [Link]

-

Ibuprofen. In Wikipedia. [Link]

-

Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). Molecules. [Link]

-

Study: Chinese Plant Ingredient Eases Chronic Pain. (2014). VOA. [Link]

-

Chemical composition and antioxidant activity of extracts from the inner bark of Berberis vulgaris stem. (2014). BioResources. [Link]

-

HPLC-MS Testing Shows High Variability in Alkaloid Contents of Corydalis Dietary Supplements. (2024). American Botanical Council. [Link]

-

Chemical and Biological Differentiation of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis. (2010). Planta Medica. [Link]

- Extract of corydalis impatiens total alkaloids and extraction method thereof. (2014).

-

Isolation and HPLC Quantification of Berberine Alkaloid from Alpinia galanga and Alpinia calcarata. (2017). International Journal of Pharma Sciences and Research. [Link]

-

Pharmacognosy. (n.d.). Pharma E-books. [Link]

-

Wild Goldenseal (Hydrastis canadensis) Rhizome/Root Alkaloid Content in Relation to Colony and Harvest Stage. (2019). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gigvvy.com [gigvvy.com]

- 4. plantsjournal.com [plantsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacology, Clinical Effects, and Therapeutic Potential of Cannabinoids for Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to (R)-Canadine: Chemical Identity, Synthesis, Analysis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a protoberberine alkaloid with significant pharmacological interest. From its fundamental chemical identifiers to its synthesis, analytical characterization, and complex biological activities, this document serves as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

This compound, also known as (R)-(+)-tetrahydroberberine, is the R-enantiomer of the naturally occurring alkaloid canadine.[1] Its chemical structure features a tetracyclic isoquinoline alkaloid core.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value | Source(s) |

| CAS Number | 2086-96-6 | [1][3] |

| IUPAC Name | (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[4][5]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline | [3] |

| Molecular Formula | C₂₀H₂₁NO₄ | [3] |

| Molecular Weight | 339.39 g/mol | [3] |

| InChI | InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1 | [1] |

| InChIKey | VZTUIEROBZXUFA-MRXNPFEDSA-N | [1] |

| Canonical SMILES | COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | [1] |

| ChEBI ID | CHEBI:18146 | [1] |

| PubChem CID | 443422 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Melting Point | 132°C | [3] |

| Optical Rotation | [α]D¹⁵ +299° (c= in chloroform) | [3][6] |

| Appearance | Pale yellow solid | [3] |

| Solubility | Soluble in chloroform and methanol (slightly, heated). Soluble in aqueous methanol. | [3][6] |

| pKa (Strongest Basic) | 4.9 | [2] |

Synthesis of this compound

The asymmetric synthesis of this compound is a key step in obtaining the pure enantiomer for pharmacological studies. While various synthetic strategies for protoberberine alkaloids exist, a concise and efficient enantioselective synthesis is highly desirable.[7]

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic approach for this compound involves the construction of the tetracyclic core via a Pictet-Spengler reaction, followed by asymmetric reduction to establish the chiral center.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Enantioselective Synthesis

This protocol is a representative method adapted from the synthesis of related tetrahydroprotoberberine alkaloids.[7]

Step 1: Synthesis of the Dihydroprotoberberine Intermediate

-

To a solution of the appropriately disubstituted phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add the corresponding disubstituted benzaldehyde (1.1 eq).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting dihydroprotoberberine intermediate by column chromatography on silica gel.

Step 2: Asymmetric Hydrogenation to this compound

-

In a high-pressure reactor, dissolve the dihydroprotoberberine intermediate (1.0 eq) in a degassed solvent (e.g., methanol).

-

Add a chiral iridium catalyst, such as one derived from [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., (R)-BINAP).

-

Pressurize the reactor with hydrogen gas (e.g., 50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 24 hours).

-

After the reaction is complete, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

The accurate identification and quantification of this compound are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective analysis of canadine.

HPLC Method for Enantiomeric Separation

This protocol is based on a published method for the enantioseparation of canadine.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A chiral stationary phase, for example, a Pirkle-type column with (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine.[8]

-

Mobile Phase: A suitable mixture of organic solvent and buffer (e.g., a gradient of acetonitrile in an aqueous buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 235 nm.[8]

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase or a compatible solvent.

-

Injection: Inject a fixed volume of the sample solution onto the HPLC system.

-

Chromatographic Run: Elute the column with the mobile phase under the specified conditions.

-

Detection: Monitor the absorbance at 235 nm. The two enantiomers, (R)- and (S)-Canadine, will elute at different retention times.

-

Quantification: Determine the concentration and enantiomeric excess by integrating the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts are influenced by the tetracyclic structure and the substituents. While a complete spectral assignment is beyond the scope of this guide, representative chemical shift ranges are provided.

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H NMR | 6.0 - 7.0 | Aromatic protons |

| 5.9 | Methylenedioxy protons | |

| 3.8 | Methoxy protons | |

| 2.5 - 4.5 | Aliphatic protons of the tetracyclic core | |

| ¹³C NMR | 100 - 150 | Aromatic and olefinic carbons |

| 101 | Methylenedioxy carbon | |

| 56, 60 | Methoxy carbons | |

| 29 - 60 | Aliphatic carbons of the tetracyclic core |

Pharmacological Profile and Mechanism of Action

This compound exhibits a range of biological activities, with its effects on the central nervous system being of particular interest. It is known to possess central depressant action and to act as an adenylate cyclase inhibitor.[3]

Ion Channel Modulation

A key aspect of this compound's pharmacology is its ability to modulate ion channels, specifically voltage-gated calcium channels and ATP-sensitive potassium (KATP) channels.

This compound acts as a calcium channel blocker.[9] By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including neurotransmitter release and smooth muscle contraction.

Caption: this compound blocks voltage-gated calcium channels.

This compound has been shown to block ATP-sensitive potassium channels in dopamine neurons.[10] These channels play a crucial role in coupling cellular metabolism to electrical activity.[5] By blocking these channels, this compound can influence neuronal excitability, which may contribute to its neuroprotective effects.

Caption: this compound blocks ATP-sensitive potassium channels.

Antioxidant Activity

Canadine has demonstrated significant antioxidant properties.[11] It can scavenge free radicals and protect against oxidative stress-induced cellular damage. This activity, coupled with its low cytotoxicity, suggests its potential as a novel antioxidant agent.[11] In vivo studies in animal models would be valuable to further explore this therapeutic potential.

Biosynthesis of the Canadine Scaffold

The biosynthesis of the canadine scaffold in plants provides insights into its natural production. The enantiomer, (S)-Canadine, is derived from (S)-reticuline through a series of enzymatic steps.[12]

Caption: Biosynthetic pathway of (S)-Canadine.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a multifaceted mechanism of action. Its ability to modulate key ion channels and exhibit antioxidant properties warrants further investigation for its potential therapeutic applications in neurological and other disorders. Future research should focus on detailed in vivo efficacy and safety studies in relevant animal models to translate the preclinical findings into clinical development. The development of more efficient and scalable enantioselective synthetic routes will also be crucial for advancing the research and potential therapeutic use of this compound.

References

-

Cannabidiol - Wikipedia.

-

(R)-(+)-Canadine | 2086-96-6 - ChemicalBook.

-

Molecular physiology of neuronal K-ATP channels (review) - PubMed.

-

Canadine.

-

Showing metabocard for this compound (HMDB0243674) - Human Metabolome Database.

-

This compound | C20H21NO4 | CID 443422 - PubChem - NIH.

-

(PDF) HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection - ResearchGate.

-

(+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem.

-

Canadine - Wikipedia.

-

RCAN1 in cardiovascular diseases: molecular mechanisms and a potential therapeutic target - PMC - PubMed Central.

-

Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects.

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.

-

Molecular physiology of neuronal K-ATP channels (Review) - ResearchGate.

-

Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed.

-

Calculated and experimental 1 H and 13 C NMR assignments for cannabicitran - PubMed.

-

Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects.

-

The mechanism of complex formation between calmodulin and voltage gated calcium channels revealed by molecular dynamics | PLOS One - Research journals.

-

Free-radical scavenging capacity and antioxidant activity of selected plant species from the Canadian prairies - ResearchGate.

-

Molecular physiology of neuronal K-ATP channels (Review) - ResearchGate.

-

Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia.

-

Enantioselective Synthesis of the Guaipyridine Alkaloid (+)- and (−)-Cananodine - PMC.

-

(PDF) In vivo cerebral microdialysis validation of the acute central glutamate response in a translational rat model of concussion combining force and rotation - ResearchGate.

-

A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation - iosrphr.org.

-

Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9 - MDPI.

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts.

-

Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed.

-

User's Guide - HPLC.

-

Voltage-Gated Calcium Channels - PMC - PubMed Central.

-

The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development - Frontiers.

-

Top 9 Benefits of NAC (N-Acetyl Cysteine) - Vinmec.

-

1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI.

-

Organic & Biomolecular Chemistry.

-

Short Summary of 1H-NMR Interpretation.

Sources

- 1. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vivo Evidence for Brain Region-Specific Molecular Interactions Between Cannabinoid and Orexin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cannabidiol - Wikipedia [en.wikipedia.org]

- 5. Molecular physiology of neuronal K-ATP channels (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective syntheses of candenatenins B and C using a chiral anthracene auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-(R,R)-Blumenol B [mdpi.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the ¹H and ¹³C NMR Spectral Assignment of (R)-Canadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Canadine, also known as (R)-tetrahydroberberine, is a prominent member of the protoberberine class of isoquinoline alkaloids.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise structural elucidation of such molecules is a critical step in understanding their mechanism of action and for quality control in synthetic and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.[3]